

Application Note: High-Efficiency Asymmetric Transfer Hydrogenation using (S,S)-Ts-DENEb

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Compound of Interest

Compound Name: (S,S)-Ts-DENEb(regR)

CAS No.: 1384974-37-1

Cat. No.: B1413110

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Executive Summary

This technical guide details the protocol for performing Asymmetric Transfer Hydrogenation (ATH) of ketones and imines using the (S,S)-Ts-DENEb catalyst system. Unlike traditional Noyori-Ikariya catalysts, DENEb™ complexes feature a unique oxo-tethered structure connecting the

-arene ligand to the chiral diamine.[1] This structural rigidity confers superior stability, higher turnover numbers (TON), and enhanced enantioselectivity, particularly in the reduction of difficult substrates like acetylenic ketones and aryl-alkyl ketones.

The hydrogen source utilized is a Formic Acid/Triethylamine (FA/TEA) azeotrope.[2] This system avoids the safety hazards of high-pressure hydrogen gas cylinders, enabling scalable, bench-top chiral synthesis.[1]

Mechanistic Insight & Causality

The "Tether" Advantage

Standard Ru-monosulfonated diamine catalysts (e.g., Ru-TsDPEN) rely on a non-covalently bound arene ligand. Under dilute or aggressive conditions, ligand dissociation can occur, leading to catalyst deactivation.^[1]

(S,S)-Ts-DENEB (CAS: 1384974-37-1) solves this via a covalent oxo-tether.

- Causality: The tether prevents arene dissociation

Increased catalyst lifetime

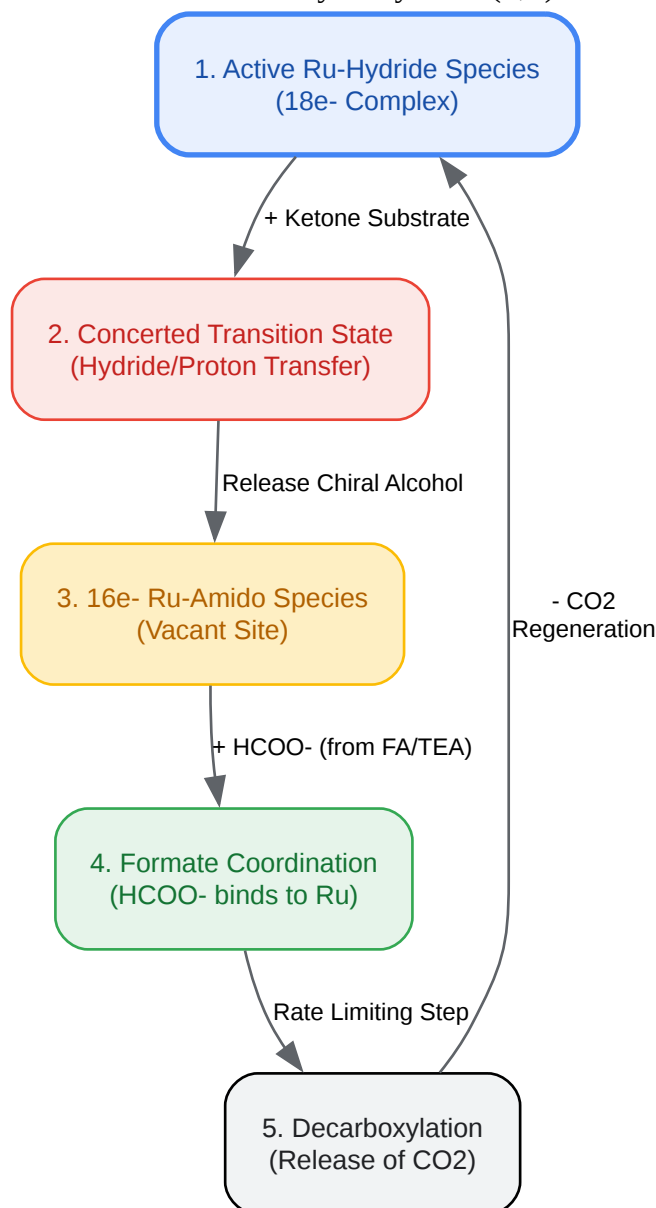
Higher S/C ratios (up to 10,000).

- Stereocontrol: The rigidified chiral pocket minimizes conformational freedom in the transition state, boosting enantiomeric excess ().

Catalytic Cycle (Metal-Ligand Bifunctional Catalysis)

The reaction proceeds via the concerted transfer of a proton (from NH) and a hydride (from Ru) to the substrate.

Figure 1: Bifunctional Catalytic Cycle of (S,S)-Ts-DENEB



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Figure 1: The catalytic cycle involves hydride transfer to the ketone, followed by regeneration of the hydride via decarboxylation of formic acid.

Experimental Protocol

Materials & Reagents

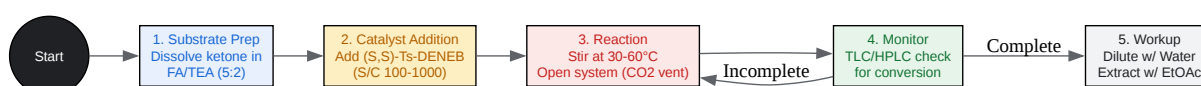
Component	Specification	Role
Catalyst	(S,S)-Ts-DENEB (Takasago/Sigma)	Chiral Catalyst
Hydrogen Source	Formic Acid/Triethylamine (5:2 molar ratio)	H-Donor & Solvent
Solvent (Optional)	Ethyl Acetate, THF, or DCM	Co-solvent for solid substrates
Quench	Water or Sat.[1][3] NaHCO	Stop reaction/Neutralize

Note on FA/TEA: Commercial 5:2 azeotrope is recommended. If preparing manually, add Formic Acid to Triethylamine slowly at 0°C (highly exothermic).

Standard Operating Procedure (SOP)

Safety Warning: This reaction generates CO

gas.[1] Do not seal the reaction vessel tightly without a pressure relief mechanism (e.g., a needle or bubbler).



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Figure 2: Step-by-step workflow for ATH using Ts-DENEB.

Detailed Steps:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the ketone substrate (1.0 equiv).
- Solvent Addition: Add the FA/TEA (5:2) mixture.
 - Concentration: Typically 0.5 M to 2.0 M relative to substrate.[1]

- Note: If the substrate is not soluble, add a minimal amount of co-solvent (THF or EtOAc).
- Degassing (Optional but Recommended): Briefly sparge with nitrogen to remove oxygen, which can oxidize the active Ru-H species.
- Catalyst Addition: Add solid (S,S)-Ts-DENEB.
 - Standard Loading: S/C = 200–500 (0.2–0.5 mol%).[\[1\]](#)
 - High Performance: S/C can reach 2,000+ for simple aryl ketones.[\[1\]](#)
- Reaction: Stir at the designated temperature (usually 30°C to 60°C).
 - Visual Cue: The solution often turns from orange/brown to a lighter yellow as the active hydride species forms.
 - Gas Evolution: Ensure CO can escape (use a bubbler or a needle in the septum).
- Workup:
 - Dilute the mixture with water.[\[1\]](#)
 - Extract with Ethyl Acetate (x3).[\[1\]](#)
 - Wash combined organics with Saturated NaHCO₃ (to remove residual formic acid) and Brine.
 - Dry over Na₂SO₄, filter, and concentrate.

Optimization & Troubleshooting

Optimization Matrix

Use this table to adjust conditions based on initial results.

Variable	Adjustment	Effect
S/C Ratio	Decrease (e.g., 1000 200)	Increases reaction rate; useful for sterically hindered ketones. [1]
Temperature	Increase (30°C 60°C)	Increases rate significantly. Caution: May slightly erode (check thermodynamics).
FA/TEA Ratio	Shift to 1:1 (less acidic)	Can improve stability for acid-sensitive substrates (e.g., acetals).
Concentration	Increase (>1.0 M)	Generally accelerates reaction (second-order kinetics).[1]

Troubleshooting Guide

Problem: Low Conversion (<50%)

- Cause 1: Catalyst poisoning.[1] Solution: Ensure reagents are free of oxidizing agents.[1][4] Degas solvents.[1]
- Cause 2: CO saturation.[1] Solution: Ensure efficient stirring and open venting to drive the equilibrium (Le Chatelier's principle).
- Cause 3: Product inhibition.[1] Solution: Dilute the reaction slightly.[1]

Problem: Low Enantioselectivity (

)

- Cause 1: Background reaction (racemic reduction).[1] Solution: Ensure the FA/TEA ratio is correct (excess base can sometimes promote racemic pathways, though rare with DENEb).

- Cause 2: High Temperature.[1] Solution: Lower temperature to 25°C or 0°C and increase reaction time.
- Cause 3: Wrong Catalyst Enantiomer.[1] Solution: Verify (S,S) vs (R,R) matches the desired product configuration.

References

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